N-(2-Hydroxyethyl)-N-methylthiourea

描述

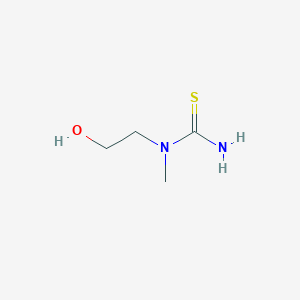

N-(2-Hydroxyethyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom

准备方法

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)-N-methylthiourea can be synthesized through the reaction of N-methylthiourea with ethylene oxide. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:

N-methylthiourea+ethylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

化学反应分析

Oxidation Reactions

Thiourea derivatives are prone to oxidation, forming sulfinic or sulfonic acids, depending on conditions:

-

Reaction with H2_22O2_22 :

This reaction is analogous to the oxidation of N-methylthiourea to N-methylurea .

-

Bromate-mediated oxidation : In acidic conditions, thioureas react with bromate (BrO) to form cyanamide and urea derivatives, as observed in studies of thiourea dioxide .

Degradation Pathways

-

Hydrolysis : The hydroxyethyl group facilitates hydrolysis under acidic or basic conditions, yielding N-methylthiourea and glycolic acid :

-

Thermal decomposition : At elevated temperatures (>150°C), decomposition releases methylamine and carbonyl sulfide (COS) .

Complexation and Coordination Chemistry

The thiourea moiety acts as a ligand for metal ions, forming stable complexes:

-

Ag(I) complexes : Reaction with silver salts yields dimeric complexes, as seen in bis[μ-(N-(2-hydroxyethyl)-N-methyldithiocarbamate)] structures .

-

Cu(II) complexes : Thioureas coordinate with Cu ions in methanol/acetone mixtures, forming bioactive complexes .

Example reaction with AgNO3_33 :

Substitution Reactions

The hydroxyethyl group participates in nucleophilic substitutions:

-

Esterification : Reaction with acyl chlorides (e.g., benzoyl chloride) forms esters :

-

Etherification : Alkylation with alkyl halides produces ether derivatives, useful in polymer synthesis .

Table 1: Oxidation Products of Thiourea Derivatives

| Reactant | Oxidizing Agent | Products | Conditions | Reference |

|---|---|---|---|---|

| N-Methylthiourea | HO | N-Methylurea + S | Neutral pH, 25°C | |

| Thiourea dioxide | BrO | Cyanamide + Urea + CO | HPO, 25°C |

Table 2: Metal Complexation Reactions

| Ligand | Metal Salt | Complex Formed | Yield | Application |

|---|---|---|---|---|

| N-(2-Hydroxyethyl)-N-methylthiourea | AgNO | [Ag(L)(NO)] | 71% | Antimicrobial |

| This compound | CuCl | [Cu(L)Cl] | 63–81% | Anticancer |

科学研究应用

Applications in Materials Science

2.1 Coatings and Adhesives

HEMT is utilized in the formulation of coatings and adhesives due to its ability to enhance adhesion properties. It serves as a comonomer in the production of special (meth)acrylic monomers, such as ureido methacrylate (UMA), which are particularly effective in architectural and construction coatings . The incorporation of HEMT improves the durability and performance of these materials under various environmental conditions.

2.2 Catalysis

As a catalyst, HEMT plays a crucial role in the polymerization processes of unsaturated polyester resins, particularly in powder coating technologies. It facilitates the polymerization reactions alongside other catalysts like benzoyl peroxide and cobalt(II) salts, leading to improved mechanical properties and curing efficiency of the resin putty compositions .

Biological Applications

3.1 Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. HEMT has been shown to possess activity against various bacterial strains, including E. faecalis and P. aeruginosa. In comparative studies, derivatives of thiourea demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, showcasing their potential as antibacterial agents .

3.2 Antioxidant Properties

HEMT also exhibits antioxidant activity, which is critical in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated through various assays, indicating its potential utility in pharmaceutical formulations aimed at reducing oxidative damage .

3.3 Anticancer Research

Recent studies have highlighted the anticancer properties of thiourea derivatives, including HEMT. These compounds have shown efficacy against several cancer cell lines with IC50 values ranging from 1 to 20 µM, targeting specific molecular pathways involved in cancer progression . The development of metal complexes with HEMT has further enhanced its biological activity against cancer cells.

Table 1: Summary of Biological Activities of HEMT Derivatives

| Activity Type | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) / IC50 (µM) |

|---|---|---|

| Antibacterial | E. faecalis | 40-50 |

| Antioxidant | ABTS Free Radicals | IC50 = 52 µg/mL |

| Anticancer | MCF-7 Cell Line | IC50 = 1-20 |

Case Study: Anticancer Activity

A study focused on the anticancer effects of HEMT derivatives revealed their ability to induce apoptosis in breast cancer cells (MCF-7). The treatment resulted in significant cell cycle arrest at the S phase, indicating a potential mechanism for their anticancer activity .

作用机制

The mechanism of action of N-(2-Hydroxyethyl)-N-methylthiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

相似化合物的比较

Similar Compounds

- N-(2-Hydroxyethyl)thiourea

- N-methylthiourea

- N,N’-dimethylthiourea

Uniqueness

N-(2-Hydroxyethyl)-N-methylthiourea is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions in various fields.

生物活性

N-(2-Hydroxyethyl)-N-methylthiourea (HEMT) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of HEMT, including its antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.

HEMT is a derivative of thiourea, characterized by the presence of a hydroxyethyl group and a methyl group on the nitrogen atoms. The compound can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity. The mechanism of action primarily involves the formation of hydrogen bonds with biomolecules, modulating enzymatic activities and cellular signaling pathways that are crucial for various biological processes .

Antimicrobial Activity

Research has demonstrated that HEMT exhibits significant antimicrobial properties against a variety of pathogens.

- Bacterial Inhibition : HEMT has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies indicate that it has minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : Additionally, HEMT demonstrates antifungal activity against common fungal pathogens, suggesting potential applications in treating infections caused by these organisms .

Anticancer Properties

The anticancer potential of HEMT has been explored in several studies, revealing promising results:

- Cell Line Studies : In vitro studies have assessed HEMT's effects on various cancer cell lines, including breast, prostate, and lung cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 3 to 20 µM across different cell lines. Notably, its efficacy was attributed to mechanisms such as induction of apoptosis and disruption of cell cycle progression .

- Mechanistic Insights : Further mechanistic studies revealed that HEMT can induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of HEMT:

- Study on Anticancer Efficacy : A study published in 2024 evaluated the effects of HEMT on ovarian cancer cell lines. The results showed that HEMT significantly inhibited cell proliferation and induced apoptosis, supporting its potential as a therapeutic agent for ovarian cancer .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, HEMT was tested against multiple bacterial strains. The compound demonstrated potent activity with inhibition zones comparable to those produced by conventional antibiotics .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with HEMT compared to other thiourea derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate to High | Induces ROS; Apoptosis |

| Thiourea Derivative A | Moderate | Low | Cell Cycle Arrest |

| Thiourea Derivative B | High | Moderate | Enzyme Inhibition |

属性

IUPAC Name |

1-(2-hydroxyethyl)-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2OS/c1-6(2-3-7)4(5)8/h7H,2-3H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYIXSDDLNHQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605838 | |

| Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137758-44-2 | |

| Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。